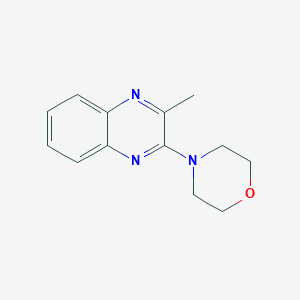![molecular formula C12H15N3O4 B1659102 Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester CAS No. 63467-28-7](/img/structure/B1659102.png)
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.26 g/mol It is known for its unique structure, which includes a butanoic acid backbone with a 4-nitrophenyl hydrazono group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester typically involves the reaction of butanoic acid derivatives with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazone linkage. The ethyl ester group is introduced through esterification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the hydrazono group can form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various effects, such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-[(4-aminophenyl)hydrazono]-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63467-28-7 |
|---|---|
Fórmula molecular |
C12H15N3O4 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
ethyl (3E)-3-[(4-nitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C12H15N3O4/c1-3-19-12(16)8-9(2)13-14-10-4-6-11(7-5-10)15(17)18/h4-7,14H,3,8H2,1-2H3/b13-9+ |
Clave InChI |
DNYHQQPGIDWVRQ-UKTHLTGXSA-N |
SMILES |
CCOC(=O)CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
SMILES isomérico |
CCOC(=O)C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C |
SMILES canónico |
CCOC(=O)CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(E)-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B1659023.png)
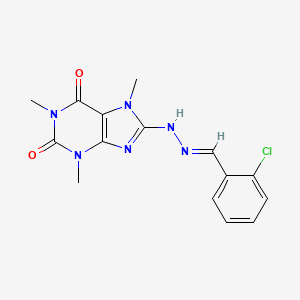
![3-Hydroxy-4-[(4-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B1659028.png)
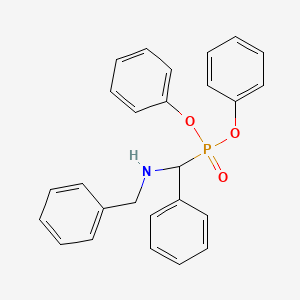
![Acetamide, N-[3,5-bis(trifluoromethyl)phenyl]-2-cyano-](/img/structure/B1659030.png)
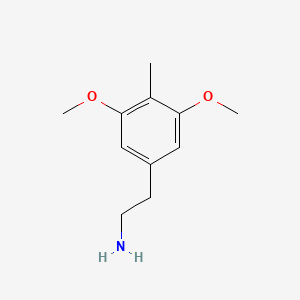
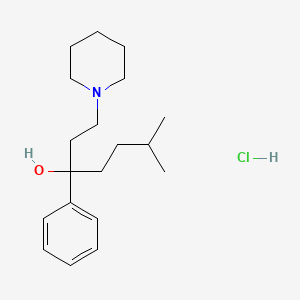
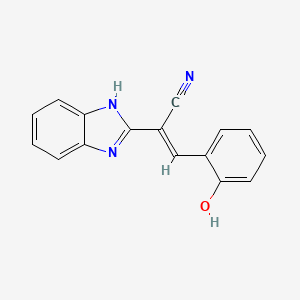

![N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1659037.png)

